tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate
Description
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate: is a chemical compound known for its applications in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and biocompatibility, making it a valuable ligand in various chemical biology experiments .
Properties
CAS No. |
887407-15-0 |
|---|---|
Molecular Formula |
C8H13N5O2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
tert-butyl N-(1,2,4-triazole-1-carboximidoyl)carbamate |
InChI |
InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)12-6(9)13-5-10-4-11-13/h4-5H,1-3H3,(H2,9,12,14) |
InChI Key |
SKSIGJGFRUKGOA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\N)/N1C=NC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N1C=NC=N1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
Carbamates are commonly synthesized using tert-butyl chloroformate as the starting material. The reaction proceeds as follows:
- Reagents: tert-butyl chloroformate and an amine source.
- Conditions: The reaction is carried out in an organic solvent like dichloromethane under cooling (0–5°C) to prevent side reactions.
- Mechanism: The amine attacks the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.
Incorporation of Triazole
The triazole ring can be introduced through condensation reactions involving hydrazine derivatives and nitriles:
- Reagents: Hydrazine hydrate and a nitrile precursor.
- Conditions: Mild heating (~50°C) in ethanol or another polar solvent facilitates ring closure.
- Outcome: Formation of the 1,2,4-triazole ring.
Coupling with Amino Group
The amino group is linked to the triazole via a methylene bridge:
- Reagents: Formaldehyde or similar one-carbon donors.
- Conditions: Acidic or basic catalysis promotes the condensation reaction.
- Yield Optimization: Using catalysts like sodium azide improves product yield by enhancing nucleophilicity.
Representative Reaction Scheme
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Formation of tert-butyl carbamate | tert-butyl chloroformate + amine | Dichloromethane, 0–5°C | tert-butyl carbamate |
| Triazole synthesis | Hydrazine hydrate + nitrile | Ethanol, ~50°C | 1,2,4-triazole |
| Coupling reaction | Formaldehyde + triazole derivative | Acid/base catalysis | Final compound |
Challenges and Optimization Strategies
- Side reactions during carbamate formation due to overreaction with chloroformate.
- Low yield in triazole synthesis due to incomplete ring closure.
- Use of excess amine during carbamate formation to prevent undesired by-products.
- Employing catalysts like cesium carbonate for efficient coupling reactions.
Analytical Data
Analytical methods such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound:
- NMR Peaks: Characteristic signals for tert-butyl groups (~1.4 ppm) and triazole protons (~7–8 ppm).
- Mass Spectrometry: Molecular ion peak at m/z = 211 confirms molecular weight.
Chemical Reactions Analysis
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Click Chemistry: It is prominently used in CuAAC reactions, where it acts as a ligand to accelerate reaction rates and suppress cell cytotoxicity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts specific to the type of reaction being performed. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in click chemistry reactions, facilitating the synthesis of complex molecules.
Biology: Its biocompatibility makes it suitable for bioconjugation experiments, where it helps in labeling biomolecules.
Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable complexes with various biomolecules.
Industry: It finds applications in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate can be compared with other similar compounds such as:
The uniqueness of this compound lies in its balance of water solubility, biocompatibility, and catalytic efficiency, making it a preferred choice in various applications .
Biological Activity
The compound tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate is a derivative of triazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential applications based on available research findings.
Synthesis of tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate
The synthesis of this compound typically involves the condensation of tert-butyl carbamate with an appropriate triazole derivative. The synthetic pathway generally follows these steps:
- Preparation of Triazole Derivative :
- Starting from 1H-1,2,4-triazole, functional groups are introduced to create a suitable amine precursor.
- Condensation Reaction :
- The triazole derivative is reacted with tert-butyl carbamate under acidic or basic conditions to form the desired product.
This method allows for the introduction of various substituents that can enhance the biological activity of the final compound.
Antimicrobial Activity
Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing triazole moieties have been shown to be effective against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The specific biological activity of tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate has been evaluated in several studies:
- Antibacterial Assays :
- In a microdilution broth susceptibility assay, compounds similar to tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were found to be particularly effective against E. coli and Bacillus cereus .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens:
- In Vitro Studies :
Cytotoxicity
The safety profile of new compounds is crucial in drug development. The cytotoxicity of tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate has been assessed using the Artemia salina lethality assay:
- Toxicity Evaluation :
Case Study 1: Antibacterial Efficacy
In a study evaluating various triazole derivatives for antibacterial activity, it was found that certain modifications to the triazole ring significantly enhanced activity against resistant strains. The study highlighted that compounds with bulky groups like tert-butyl showed improved penetration through bacterial membranes.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of similar triazole derivatives revealed that introducing amino groups enhanced binding affinity to fungal enzymes involved in cell wall synthesis. This mechanism was crucial in developing more effective antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
